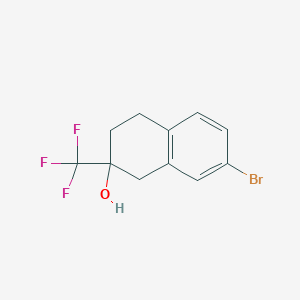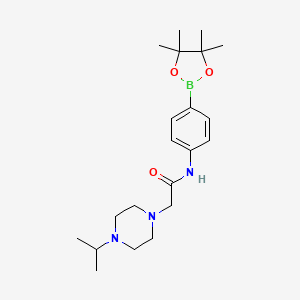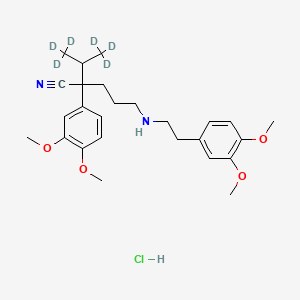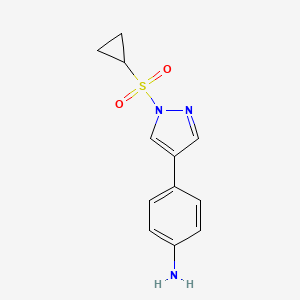![molecular formula C10H12BrCl2NO B13724293 [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine](/img/structure/B13724293.png)
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is an organic compound that belongs to the class of phenoxyamines. This compound is characterized by the presence of a bromo and two chloro substituents on the phenoxy ring, which is linked to an ethyl-dimethyl-amine group. It is used in various chemical and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine typically involves the reaction of 4-bromo-2,6-dichlorophenol with ethylene oxide to form 2-(4-bromo-2,6-dichlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines and thiols.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, forming less substituted phenoxyamines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy derivatives.
Reduction: Formation of dehalogenated phenoxyamines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is used to study the effects of halogenated phenoxyamines on cellular processes. It serves as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry
In industrial applications, this compound is used in the formulation of specialty chemicals, including surfactants and polymers. Its unique chemical properties make it suitable for use in various industrial processes.
Mécanisme D'action
The mechanism of action of [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its binding affinity to these targets, leading to modulation of their activity. The compound can inhibit or activate specific pathways, depending on the nature of the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-bromo-3-[2-(2,4-dichlorophenoxy)ethoxy]-6-methylpyridine
- 4-Bromo-2,6-dichlorophenol
- 2-Bromo-4-methoxyacetophenone
Uniqueness
Compared to similar compounds, [2-(4-Bromo-2,6-dichlorophenoxy)-ethyl]-dimethyl-amine is unique due to its specific substitution pattern and the presence of the dimethylamine group. This structural uniqueness imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H12BrCl2NO |
|---|---|
Poids moléculaire |
313.01 g/mol |
Nom IUPAC |
2-(4-bromo-2,6-dichlorophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H12BrCl2NO/c1-14(2)3-4-15-10-8(12)5-7(11)6-9(10)13/h5-6H,3-4H2,1-2H3 |
Clé InChI |
YNZUHWIVZKNCEW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCOC1=C(C=C(C=C1Cl)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-N'-[(1Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B13724216.png)





![1-[(3-Bromo-5-fluorophenyl)methyl]piperidine-2,6-dione](/img/structure/B13724271.png)

![1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724283.png)

![[(2S,3R,4S,5S,6R)-6-[[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13724292.png)



